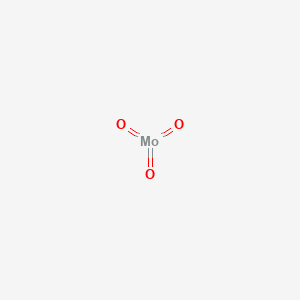

Tριοξείδιο του μολυβδαινίου

Vue d'ensemble

Description

Le trioxyde de molybdène, également connu sous le nom d’anhydride molybdique ou de trioxyde molybdique, est un composé inorganique de formule chimique MoO₃. C’est un solide jaune qui se présente naturellement sous la forme du minéral rare molybdite. Le trioxyde de molybdène est produit à grande échelle car il constitue le principal intermédiaire dans la purification des minerais de molybdène. Ce composé est un précurseur du molybdène métallique, qui est un important agent d’alliage et catalyseur industriel .

Applications De Recherche Scientifique

Molybdenum trioxide has a wide range of scientific research applications, including:

Photocatalysis: Molybdenum trioxide is used in photocatalytic applications for the degradation of organic pollutants.

Energy Storage: It is used in the development of supercapacitors and lithium-ion batteries due to its high specific capacitance and electrochemical activity.

Gas Sensors: Molybdenum trioxide is used in gas sensors for detecting gases such as ammonia and nitrogen dioxide.

Safety and Hazards

Orientations Futures

Molybdenum trioxide has been ranked as among the highly intriguing transition metal oxides due to its remarkable properties and impending usage in diverse applications such as in catalysis, solar cells, gas sensors, splendid capacitors, lithium-ion sets, electrochromic, and photochromic . The future of molybdenum trioxide lies in further exploring its potential applications and improving its synthesis methods .

Mécanisme D'action

Le mécanisme d’action du trioxyde de molybdène varie en fonction de son application :

Photocatalyse : Il absorbe la lumière ultraviolette et visible, générant des paires électron-trou qui dégradent les polluants organiques.

Stockage d’énergie : Dans les supercondensateurs, le trioxyde de molybdène stocke de l’énergie par le biais de réactions redox réversibles à sa surface.

Activité antimicrobienne : Les nanoparticules de trioxyde de molybdène exercent des effets antimicrobiens en induisant un stress membranaire chez les agents pathogènes.

Analyse Biochimique

Biochemical Properties

Molybdenum trioxide interacts with various enzymes, proteins, and other biomolecules. It has been found to have a significant impact on the antioxidant activity of plants, leading to an increase in growth parameters and the number of nodules .

Cellular Effects

Molybdenum trioxide has a profound effect on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, molybdenum trioxide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of molybdenum trioxide change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of molybdenum trioxide vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Molybdenum trioxide is involved in various metabolic pathways, interacting with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

Molybdenum trioxide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it has effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le trioxyde de molybdène peut être synthétisé par diverses méthodes, notamment :

Réaction en phase solide-gaz : Cette méthode consiste à ajuster la composition et la microstructure des matériaux cristallins composites en modifiant les paramètres de préparation.

Méthode sol-gel : Elle implique la transition d’un système d’un « sol » liquide à une phase « gel » solide.

Méthode hydrothermale : Cette méthode consiste à cristalliser des substances à partir de solutions aqueuses à haute température sous des pressions de vapeur élevées.

Méthodes de production industrielle : Dans l’industrie, le trioxyde de molybdène est produit par grillage du disulfure de molybdène (MoS₂) en présence d’oxygène. La réaction est la suivante :

2MoS2+7O2→2MoO3+4SO2

Ce procédé produit du trioxyde de molybdène et du dioxyde de soufre comme sous-produits .

Analyse Des Réactions Chimiques

Le trioxyde de molybdène subit diverses réactions chimiques, notamment :

Oxydation : Le trioxyde de molybdène peut être oxydé davantage pour former des composés à l’état d’oxydation supérieur.

Réduction : Il peut être réduit pour former du dioxyde de molybdène (MoO₂) ou du molybdène métallique (Mo).

Réactifs et conditions courantes :

Oxydation : Oxygène ou air à haute température.

Réduction : Gaz hydrogène ou monoxyde de carbone à des températures élevées.

Substitution : Solutions aqueuses d’hydroxyde de sodium ou d’hydroxyde d’ammonium.

Principaux produits :

Oxydation : Composés de molybdène à l’état d’oxydation supérieur.

Réduction : Dioxyde de molybdène, molybdène métallique.

Substitution : Molybdate de sodium, molybdate d’ammonium.

4. Applications de la recherche scientifique

Le trioxyde de molybdène présente un large éventail d’applications dans la recherche scientifique, notamment :

Photocatalyse : Le trioxyde de molybdène est utilisé dans des applications photocatalytiques pour la dégradation des polluants organiques.

Stockage d’énergie : Il est utilisé dans le développement des supercondensateurs et des batteries lithium-ion en raison de sa capacité spécifique élevée et de son activité électrochimique.

Capteurs de gaz : Le trioxyde de molybdène est utilisé dans les capteurs de gaz pour détecter des gaz comme l’ammoniac et le dioxyde d’azote.

Comparaison Avec Des Composés Similaires

Le trioxyde de molybdène peut être comparé à d’autres composés similaires, tels que :

Trioxyde de chrome (CrO₃) : Les deux sont des oxydes de métaux de transition et présentent des propriétés catalytiques similaires.

Trioxyde de tungstène (WO₃) : Le trioxyde de tungstène présente des propriétés photocatalytiques et électrochimiques similaires, mais il est plus cher et moins abondant que le trioxyde de molybdène.

Dioxyde de molybdène (MoO₂) : Le dioxyde de molybdène est un composé de molybdène à l’état d’oxydation inférieur avec des propriétés chimiques et des applications différentes.

Liste des composés similaires :

- Trioxyde de chrome (CrO₃)

- Trioxyde de tungstène (WO₃)

- Dioxyde de molybdène (MoO₂)

- Molybdate de sodium (Na₂MoO₄)

- Molybdate d’ammonium ((NH₄)₂MoO₄)

Propriétés

IUPAC Name |

trioxomolybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQOBWVOAYFWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Mo](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO3 | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molybdenum trioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Molybdenum_trioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020899 | |

| Record name | Molybdenum trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Molybdenum trioxide appears as colorless to white or yellow odorless solid. Sinks in water. (USCG, 1999), Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid; Other Solid, NKRA; Pellets or Large Crystals, White or slightly yellow to slightly bluish solid; [Merck Index] Light green odorless powder; Partially soluble in water (1.07 g/L at 18 deg C); [MSDSonline] A soluble compound; [ACGIH] | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molybdenum oxide (MoO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

2111 °F at 760 mmHg (Sublimes) (NTP, 1992), 1155 °C, SUBLIMES | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), After strong ignition it is very slightly sol in acids, 0.490 g/1000 cc water @ 28 °C, Sol in concentrated mineral acids, Sol in soln of alkali hydroxides and soln of potassium bitartrate, 1.066 g/l water @ 18 °C, 20.55 g/l water @ 70 °C | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.69 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.69 @ 26 °C/4 °C | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The mechanism of molybdenum toxicity is not yet quite understood. It is assumed that the primary factor is the formation of a copper-tetrathiomolybdate complex in the reduction medium of the gastrointestinal tract which reduces the biological utility of copper. /Molybdenum/, Molybdenum is an essential metal as a cofactor for the enzymes xanthine oxidase and aldehyde oxidase. /Molybdenum/ | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE OR SLIGHTLY YELLOW TO SLIGHTLY BLUISH POWDER OR GRANULES, COLORLESS OR WHITE YELLOW RHOMBIC CRYSTALS, WHITE POWDER AT ROOM TEMP, YELLOW AT ELEVATED TEMP | |

CAS No. |

1313-27-5, 11098-99-0 | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molybdenum oxide (MoO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molybdenum trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011098990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum trioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Molybdenum oxide (MoO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molybdenum trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22FQ3F03YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1463 °F (NTP, 1992), 795 °C | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MOLYBDENUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

ANone: Molybdenum trioxide has the molecular formula MoO3 and a molecular weight of 143.94 g/mol.

A: Molybdenum trioxide can be characterized using techniques like X-ray diffraction (XRD) to determine its crystal structure and phase [, , , ]. Fourier transform infrared spectroscopy (FTIR) reveals characteristic stretching frequencies []. Additionally, X-ray photoelectron spectroscopy (XPS) helps analyze the oxidation state of molybdenum in the material [].

A: Molybdenum trioxide acts as a catalyst in various chemical reactions due to its ability to easily switch between different oxidation states (Mo6+ to Mo5+ and others). This redox activity enables it to participate in electron transfer processes, facilitating the desired transformations [].

A: Molybdenum trioxide serves as a catalyst in numerous industrial processes, including the selective oxidation of hydrocarbons, such as the conversion of acrolein to acrylic acid and methanol to formaldehyde []. It is also utilized in the synthesis of molybdenum disulfide (MoS2), a material with excellent lubricating properties [].

A: Several methods exist for synthesizing molybdenum trioxide. Common approaches include thermal decomposition of ammonium dimolybdate [], hydrothermal synthesis from ammonium tetramolybdate [], and calcination of molybdenum trisulfide [].

A: Yes, the synthesis method significantly affects the morphology, particle size, and surface area of molybdenum trioxide, ultimately impacting its performance in various applications [, , , , ]. For example, nano-sized particles exhibit different properties compared to bulk material [].

A: While molybdenum is an essential trace element for many organisms, high concentrations of molybdenum trioxide can have adverse environmental effects []. It is crucial to handle and dispose of molybdenum trioxide responsibly, minimizing its release into the environment.

A: Interestingly, molybdenum trioxide demonstrates potential for removing heavy metals from contaminated water []. It achieves this by reacting with heavy metal ions, forming insoluble mixed metal molybdates, effectively sequestering the contaminants.

A: The solubility of molybdenum trioxide is a crucial factor in processes where it is used. For example, in the production of ammonium molybdate, complete dissolution in ammonia is essential to ensure high molybdenum recovery [].

A: Current research on molybdenum trioxide spans diverse fields. Scientists are exploring its potential in next-generation energy storage devices like lithium-ion batteries and supercapacitors [, , , ]. Additionally, researchers are investigating its use in advanced applications such as gas sensors, electrochromic devices, and even as a component in nanocomposites for enhanced properties [, , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile](/img/structure/B1676623.png)

![(1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide](/img/structure/B1676632.png)

![2-Furanyl-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]methanone](/img/structure/B1676638.png)

![N-mesitylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B1676641.png)

![3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1676644.png)